Cas no 1330751-58-0 (4-(2-Hydroxy-phenyl)-1H-pyrrole-3-carboxylic acid)

4-(2-Hydroxy-phenyl)-1H-pyrrole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylicacid
- 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid
- SB63452
- 4-(2-Hydroxy-phenyl)-1H-pyrrole-3-carboxylic acid
-
- Inchi: 1S/C11H9NO3/c13-10-4-2-1-3-7(10)8-5-12-6-9(8)11(14)15/h1-6,12-13H,(H,14,15)
- InChI Key: UGFWMYDUALIKLM-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1C1=CNC=C1C(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 244
- Topological Polar Surface Area: 73.3
- XLogP3: 1.5
4-(2-Hydroxy-phenyl)-1H-pyrrole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610339-1g |
4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylic acid |
1330751-58-0 | 97% | 1g |
¥5663.0 | 2023-04-03 | |
Chemenu | CM494024-1g |
4-(2-Hydroxyphenyl)-1H-pyrrole-3-carboxylicacid |
1330751-58-0 | 97% | 1g |
$818 | 2024-08-02 |
4-(2-Hydroxy-phenyl)-1H-pyrrole-3-carboxylic acid Related Literature
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
Additional information on 4-(2-Hydroxy-phenyl)-1H-pyrrole-3-carboxylic acid
Introduction to 4-(2-Hydroxy-phenyl)-1H-pyrrole-3-carboxylic acid (CAS No. 1330751-58-0)
4-(2-Hydroxy-phenyl)-1H-pyrrole-3-carboxylic acid, also known by its CAS number 1330751-58-0, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrroles, which are five-membered heterocyclic compounds with a wide range of biological activities. The presence of the hydroxyphenyl substituent and the carboxylic acid group imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various applications.
The structure of 4-(2-Hydroxy-phenyl)-1H-pyrrole-3-carboxylic acid is characterized by a pyrrole ring fused to a phenolic moiety, with a carboxylic acid group attached to the pyrrole ring. This arrangement provides the compound with multiple functional groups that can participate in various chemical reactions and interactions, such as hydrogen bonding, metal chelation, and enzymatic catalysis. These properties make it an attractive scaffold for the design and synthesis of novel bioactive molecules.
In recent years, significant progress has been made in understanding the biological activities of 4-(2-Hydroxy-phenyl)-1H-pyrrole-3-carboxylic acid. Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory properties, which are crucial for the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that 4-(2-Hydroxy-phenyl)-1H-pyrrole-3-carboxylic acid can effectively scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Beyond its antioxidant and anti-inflammatory effects, 4-(2-Hydroxy-phenyl)-1H-pyrrole-3-carboxylic acid has also shown promise in the field of cancer research. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells through the modulation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These findings suggest that 4-(2-Hydroxy-phenyl)-1H-pyrrole-3-carboxylic acid could be a potential lead compound for the development of new anticancer drugs.
The pharmacokinetic properties of 4-(2-Hydroxy-phenyl)-1H-pyrrole-3-carboxylic acid have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, such as a reasonable half-life and low clearance rate. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
In addition to its therapeutic potential, 4-(2-Hydroxy-phenyl)-1H-pyrrole-3-carboxylic acid has been explored for its use in diagnostic applications. Research published in Analytical Chemistry has demonstrated that this compound can be used as a fluorescent probe for detecting specific biomarkers in biological samples. The hydroxyphenyl group provides a site for conjugation with fluorescent dyes, while the pyrrole ring enhances the photophysical properties of the resulting conjugates. This dual functionality makes 4-(2-Hydroxy-phenyl)-1H-pyrrole-3-carboxylic acid an attractive candidate for developing sensitive and selective diagnostic tools.
The synthetic accessibility of 4-(2-Hydroxy-phenyl)-1H-pyrrole-3-carboxylic acid is another factor that contributes to its appeal in pharmaceutical research. Several efficient synthetic routes have been developed to prepare this compound, including microwave-assisted synthesis and transition-metal-catalyzed coupling reactions. These methods allow for high yields and purity, making it feasible to produce large quantities of the compound for further studies and potential commercialization.
In conclusion, 4-(2-Hydroxy-phenyl)-1H-pyrrole-3-carboxylic acid (CAS No. 1330751-58-0) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its diverse biological activities, makes it a promising candidate for developing new therapeutic agents and diagnostic tools. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its importance in the scientific community.
1330751-58-0 (4-(2-Hydroxy-phenyl)-1H-pyrrole-3-carboxylic acid) Related Products
- 91569-51-6(5-Acetyl-3-methyl-1H-indole-2-carboxylic acid)
- 9012-76-4(Chitosan)
- 2137793-90-7(rac-(3R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid)
- 51773-32-1((2S)-1,1,1-trifluoro-3,3-dimethylbutan-2-ol)
- 862813-61-4(N-(2,3-dihydro-1,4-benzodioxin-2-yl)methyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide)
- 2411244-14-7(N-[(benzylcarbamoyl)methyl]-N-methylbut-2-ynamide)
- 844856-50-4(4-Methylthio-3'-trifluoromethylbiphenyl)
- 87891-62-1(7-Hydroxy-2-methyl-3-phenoxy-4H-chromen-4-one)
- 1517-69-7((R)-1-Phenethyl Alcohol)
- 1806437-70-6(1-(5-Bromo-2-nitrophenyl)-3-chloropropan-1-one)




